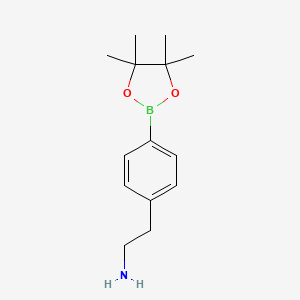

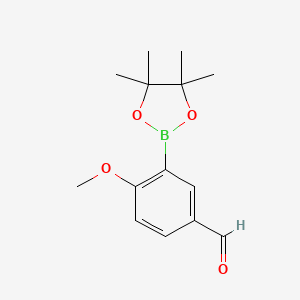

4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde

Vue d'ensemble

Description

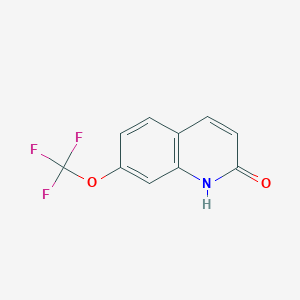

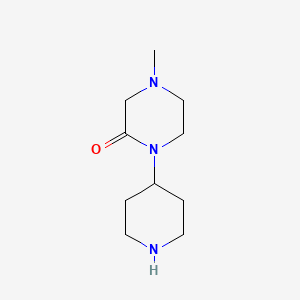

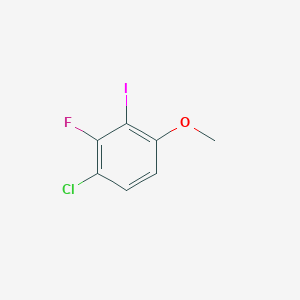

This compound is a chemical with the formula C12H17BO2 . It is commonly used in the preparation of pharmaceuticals and chemical intermediates . It is also employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .

Synthesis Analysis

The compound can be synthesized using various methods. For instance, it can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Molecular Structure Analysis

The molecular structure of this compound is complex, with a boron atom at the center surrounded by other atoms. The compound has a high degree of symmetry due to the presence of the tetramethyl-1,3,2-dioxaborolan-2-YL group .Chemical Reactions Analysis

This compound is often used as an organic boron reagent in organic synthesis. It plays a key role in the formation of C-C bonds, oxidation, and reduction reactions .Physical and Chemical Properties Analysis

This compound is a colorless liquid at room temperature and is relatively stable . It has a refractive index of 1.4096 and a density of 0.9642 g/mL at 25 °C .Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Researchers synthesized boric acid ester intermediates with benzene rings, including compounds closely related to 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, through a multi-step substitution reaction. These compounds were characterized using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. The molecular structures were further analyzed and confirmed using density functional theory (DFT), demonstrating consistency between the DFT-optimized structures and the crystal structures determined by X-ray diffraction (Huang et al., 2021).

Applications in Drug Synthesis

- Boron-containing derivatives of phthalazin-1(2H)-one and 2H-benzo[b][1,4]oxazine were synthesized as potential mimetic agents for hepatocyte growth factor (HGF). The synthesis involved the Miyaura borylation reaction, demonstrating the utility of boron-containing compounds in the synthesis of bioactive molecules (Das, Tang, & Sanyal, 2011).

Material Science and Solar Cell Applications

- Arylamine derivatives linked with diketopyrrolopyrrole or benzodithiophene moieties were synthesized, displaying better thermal stability and hole extraction ability than conventional materials. These compounds, including those with structural similarity to this compound, were used in perovskite solar cells, demonstrating their potential as efficient hole transporting materials for stable solar cell applications (Liu et al., 2016).

Detection of Explosives

- Schiff base derivatives of boron ester compounds, similar in structure to this compound, were investigated for the detection of hydrogen peroxide vapor, a signature compound of peroxide-based explosives. This research highlights the potential of boron-containing compounds in developing sensitive and fast-responding detection systems for explosive materials (Fu et al., 2016).

Mécanisme D'action

Safety and Hazards

This compound is moisture sensitive and should be stored away from oxidizing agents. The container should be kept tightly closed and placed in a cool, dry, and well-ventilated condition. Ignition sources should be kept away . It is also important to wear appropriate protective equipment such as gloves, goggles, and protective clothing when handling this compound .

Orientations Futures

Propriétés

IUPAC Name |

4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BO4/c1-13(2)14(3,4)19-15(18-13)11-8-10(9-16)6-7-12(11)17-5/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFGWHORCPCPOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1429158.png)

![Ethyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1429162.png)